

Cinnamyl Isovalerate (CAS 140-27-2): A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cinnamyl isovalerate*

Cat. No.: B1232534

[Get Quote](#)

An In-depth Technical Guide for Scientists and Drug Development Professionals

Cinnamyl isovalerate, with the CAS number 140-27-2, is an ester recognized for its characteristic spicy, floral, and fruity aroma.^{[1][2]} This colorless to pale yellow liquid is a significant component in the flavor and fragrance industries.^{[3][4]} This guide provides a detailed overview of its physicochemical properties, standardized experimental protocols for their determination, and a logical workflow for its quality control, designed for researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The quantitative physicochemical data for **cinnamyl isovalerate** are summarized in the table below, providing a clear comparison of its key properties.

Property	Value	Units	Conditions	Reference(s)
Molecular Formula	C ₁₄ H ₁₈ O ₂	[3]		
Molecular Weight	218.29	g/mol	[3][5]	
Appearance	Colorless to pale yellow liquid	[1][3][5]		
Boiling Point	312 - 315	°C	@ 760.00 mm Hg	[1][5]
Density	0.990 - 0.996	g/mL	@ 25.00 °C	[1][3]
Refractive Index	1.517 - 1.524	@ 20.00 °C	[1][3][5]	
Flash Point	> 100	°C	Closed Cup	[1][6]
Vapor Pressure	0.000260	mmHg	@ 25.00 °C (estimated)	[1][7]
logP (o/w)	4.013	(estimated)	[1][7]	
Water Solubility	8.282	mg/L	@ 25 °C (estimated)	[1][7]
Solubility in Organic Solvents	Soluble	In alcohol and fixed oils	[1][3][7]	
Acid Value	≤ 1.0	mg KOH/g	[1]	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **cinnamyl isovalerate** are outlined below. These protocols are based on standardized methods and can be adapted for laboratory settings.

Determination of Boiling Point

The boiling point of **cinnamyl isovalerate** can be determined using the Thiele tube method, a common and effective technique for small sample volumes.

Apparatus:

- Thiele tube
- Thermometer (calibrated)
- Small test tube (e.g., fusion tube)
- Capillary tube (sealed at one end)
- Heating mantle or Bunsen burner
- Mineral oil or silicone oil

Procedure:

- Fill the Thiele tube with a suitable heating oil to the level of the side arm.
- Place a small amount of **cinnamyl isovalerate** into the small test tube.
- Invert the sealed capillary tube and place it inside the test tube containing the sample.
- Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
- Immerse the assembly into the Thiele tube, making sure the heating oil level is above the sample but below the opening of the test tube.
- Gently heat the side arm of the Thiele tube.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- Continue heating until a continuous stream of bubbles is observed.
- Turn off the heat and allow the apparatus to cool slowly.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Measurement of Density

The density of liquid **cinnamyl isovalerate** can be accurately measured using a pycnometer.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume
- Analytical balance
- Constant temperature water bath

Procedure:

- Thoroughly clean and dry the pycnometer.
- Weigh the empty pycnometer on an analytical balance and record the mass (m_1).
- Fill the pycnometer with distilled water and place it in a constant temperature water bath set to 25°C until it reaches thermal equilibrium.
- Adjust the water level to the calibration mark, ensuring no air bubbles are present. Dry the outside of the pycnometer.
- Weigh the pycnometer filled with water and record the mass (m_2).
- Empty and dry the pycnometer.
- Fill the pycnometer with **cinnamyl isovalerate** and repeat the thermal equilibration at 25°C.
- Adjust the liquid level to the calibration mark, dry the exterior, and weigh the pycnometer, recording the mass (m_3).
- The density (ρ) of **cinnamyl isovalerate** is calculated using the formula: $\rho = [(m_3 - m_1) / (m_2 - m_1)] * \rho_{\text{water}}$ where ρ_{water} is the density of water at 25°C.

Determination of Refractive Index

An Abbe refractometer is a standard instrument for measuring the refractive index of liquids like **cinnamyl isovalerate**.

Apparatus:

- Abbe refractometer
- Constant temperature water bath (set to 20°C)
- Dropper
- Lens paper and ethanol for cleaning

Procedure:

- Turn on the refractometer and the circulating water bath to maintain the prism temperature at 20°C.
- Clean the surfaces of the illuminating and refracting prisms with ethanol and lens paper.
- Using a dropper, place a few drops of **cinnamyl isovalerate** onto the surface of the lower prism.
- Close the prisms and ensure the liquid spreads evenly between them.
- Adjust the light source and the mirror to get optimal illumination of the field of view.
- Rotate the knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
- If the dividing line is colored, adjust the compensator to remove the dispersion and obtain a sharp, achromatic line.
- Read the refractive index value from the scale.

Flash Point Determination

The closed-cup method, such as the Pensky-Martens closed-cup tester, is suitable for determining the flash point of **cinnamyl isovalerate**.^{[6][8]}

Apparatus:

- Pensky-Martens closed-cup flash point tester
- Heat source
- Stirrer
- Ignition source (e.g., gas flame or electric igniter)

Procedure:

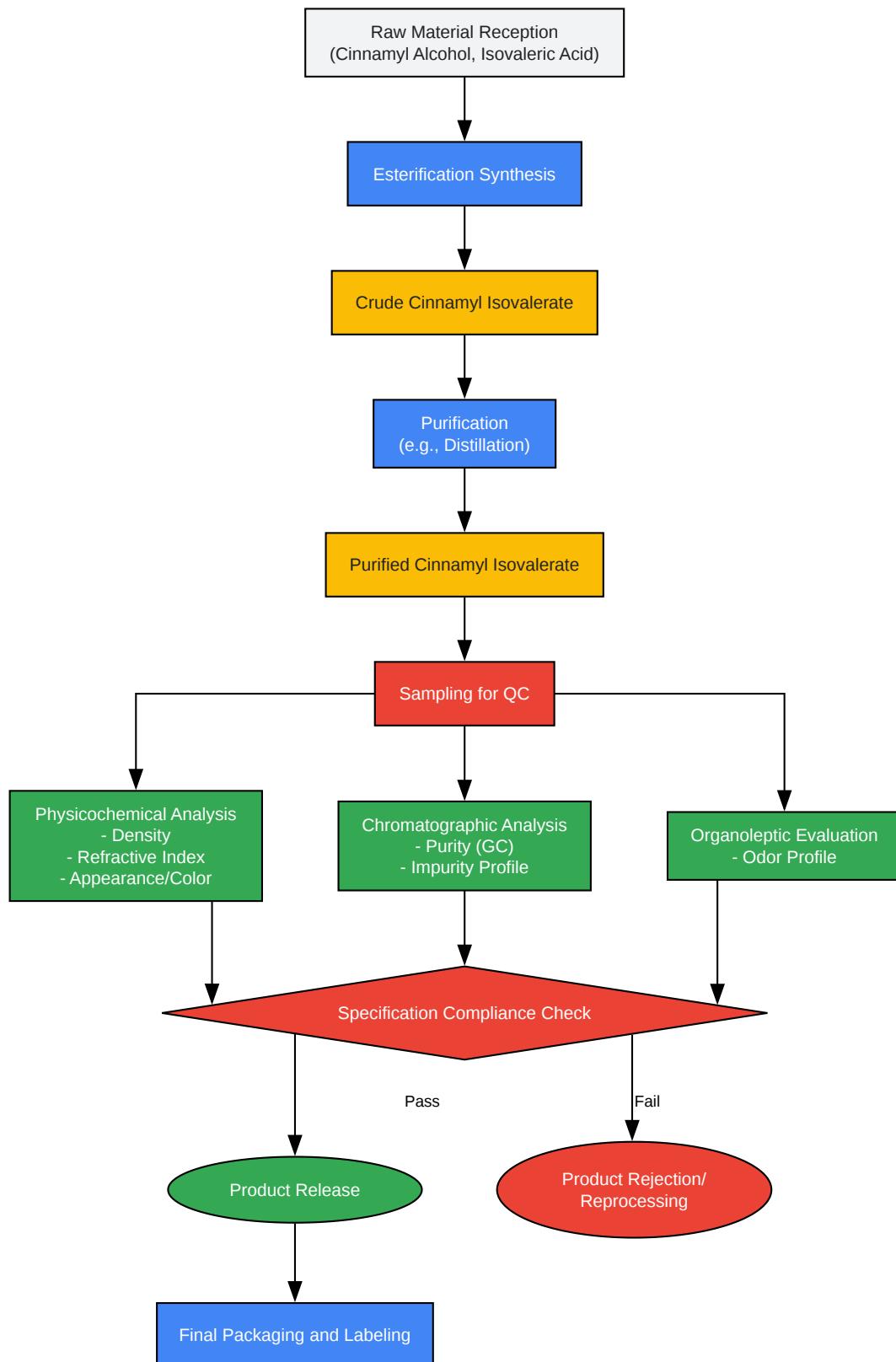
- Pour the **cinnamyl isovalerate** sample into the test cup up to the filling mark.
- Place the lid on the cup, ensuring it is properly sealed.
- Insert the thermometer into the lid.
- Begin heating the sample at a slow, constant rate while continuously stirring.
- At regular temperature intervals, apply the ignition source to the opening in the cup lid.
- The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[7]

Water Solubility Assessment

The flask method, as described in OECD Guideline 105, is appropriate for determining the water solubility of **cinnamyl isovalerate**, which is sparingly soluble in water.[5][9]

Apparatus:

- Flask with a stirrer
- Constant temperature bath (set to 25°C)
- Analytical method for quantification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS)
- Centrifuge or filtration system


Procedure:

- An excess amount of **cinnamyl isovalerate** is added to a known volume of distilled water in a flask.
- The flask is placed in a constant temperature bath at 25°C and stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours).
- After equilibration, the mixture is centrifuged or filtered to separate the undissolved ester from the aqueous solution.
- The concentration of **cinnamyl isovalerate** in the clear aqueous phase is then determined using a suitable and validated analytical method like GC-MS.
- The determined concentration represents the water solubility of the compound at 25°C.

Visualizations

Logical Workflow for Quality Control of Cinnamyl Isovalerate

The following diagram illustrates a typical workflow for the quality control of **cinnamyl isovalerate** in a manufacturing setting, ensuring the final product meets the required specifications.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **Cinnamyl Isovalerate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scimed.co.uk [scimed.co.uk]
- 2. mt.com [mt.com]
- 3. ASTM D92 - Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester - Savant Labs [savantlab.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. books.google.cn [books.google.cn]
- 6. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 7. precisionlubrication.com [precisionlubrication.com]
- 8. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 9. filab.fr [filab.fr]
- To cite this document: BenchChem. [Cinnamyl Isovalerate (CAS 140-27-2): A Comprehensive Physicochemical Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1232534#cinnamyl-isovalerate-cas-140-27-2-physicochemical-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com